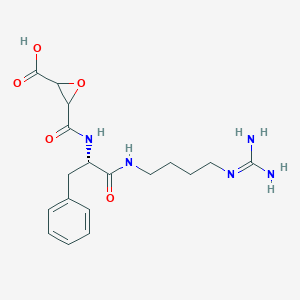
Estatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estatin A is a compound that has been found to have potential therapeutic uses in the field of medicine. It is a natural product that was isolated from a marine sponge, and it has been found to possess a range of biological activities.
Scientific Research Applications
Thiol Protease Inhibition
Estatin A, a thiol protease inhibitor isolated from Myceliophthora thermophila, has been characterized for its specific inhibition against thiol proteases like papain, ficin, and bromelain. It exhibits properties that suppress IgE antibody production in mice, indicating its potential in immunological research and applications (Yaginuma et al., 1989).
Gene Discovery and Expression Studies
Estatin A's relevance extends to gene discovery, particularly in the context of expressed sequence tags (ESTs). ESTs are crucial for accessing the gene space in various organisms, and Estatin A has been implicated in studies exploring gene expression and selection, particularly in non-woody plants such as Arabidopsis, Brassica, maize, and rice (Sterky et al., 1998).
Hormone Receptor and Breast Cancer Research
Estatin A's connection to estrogen receptor signaling makes it significant in breast cancer research. The mitogenic action of estradiol in breast cancer epithelial cells, mediated through estrogen receptors ERα and ERβ, forms the basis for understanding Estatin A's role. It is associated with various cell cycle signaling, proliferation, and survival pathways, thereby presenting itself as a potential target for therapeutic intervention in breast cancer (Renoir, Marsaud, & Lazennec, 2013).
Pharmacology and Drug Resistance Studies
Estatin A's interaction with other drugs, particularly in the context of chemotherapy resistance, is a critical area of research. Studies have shown that compounds like bisphenol A and estradiol, which interact with Estatin A, can influence the efficacy of chemotherapy drugs in breast cancer cells, suggesting its role in understanding drug resistance mechanisms (Barrett, 2009).
properties
CAS RN |
106455-06-5 |
|---|---|
Molecular Formula |
C18H25N5O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C18H25N5O5/c19-18(20)22-9-5-4-8-21-15(24)12(10-11-6-2-1-3-7-11)23-16(25)13-14(28-13)17(26)27/h1-3,6-7,12-14H,4-5,8-10H2,(H,21,24)(H,23,25)(H,26,27)(H4,19,20,22)/t12-,13?,14?/m0/s1 |
InChI Key |
CDANUSUTFSNLOG-HSBZDZAISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |
synonyms |
estatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
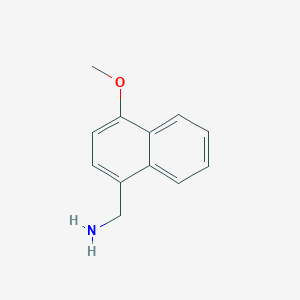
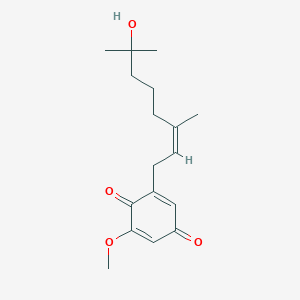

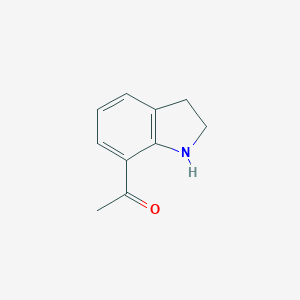
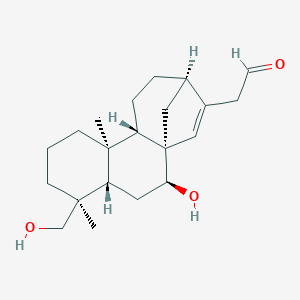
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
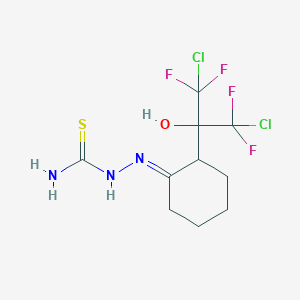
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
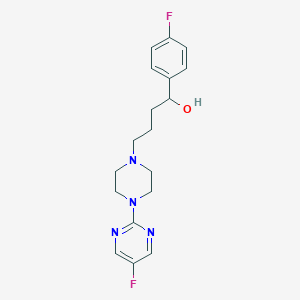
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)

